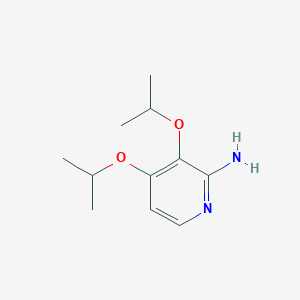

3,4-Di(propan-2-yloxy)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

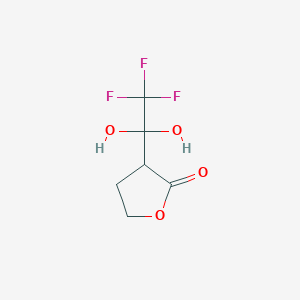

3,4-Di(propan-2-yloxy)pyridin-2-amine, also known as DPYPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DPYPA is a pyridine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

Amide Bond Formation

3,4-Di(propan-2-yloxy)pyridin-2-amine plays a crucial role in the formation of amide bonds, particularly in the synthesis of key intermediates for glucokinase activators. The use of T3P (n-propanephosphonic acid anhydride) and pyridine has been developed for low-epimerization amide bond formation, which is essential for coupling racemization-prone acid substrates and amines, including non-nucleophilic anilines. This method offers high yields of amides with minimal epimerization, providing significant advantages in terms of easy reaction setup and product isolation, making it highly practical for various synthetic applications (Dunetz et al., 2011).

Coordination Chemistry

The compound is integral in the study of coordination chemistry, particularly in the synthesis and characterization of metal complexes. For instance, alkoxide-bridged dysprosium dimers have been synthesized using ligands related to this compound, demonstrating the impact of ligand field tuning on single-molecule magnet (SMM) behavior. These studies reveal how subtle changes in ligand structure can significantly affect the magnetic properties and SMM behavior of dysprosium-based systems, contributing valuable insights into the design of new magnetic materials (Peng et al., 2016).

Schiff Base Complex Synthesis

In another application, this compound has been used in the synthesis of Schiff base complexes, such as in the creation of a Zn(II) Schiff base complex derived from the condensation with 2-hydroxy-3-methoxybenzaldehyde. These complexes are characterized using various spectroscopic methods and crystal structure determination, contributing to the field of coordination chemistry and the development of novel complexes with unique properties (Rezaeivala, 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

3,4-di(propan-2-yloxy)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)14-9-5-6-13-11(12)10(9)15-8(3)4/h5-8H,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQRROSBZFHLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=NC=C1)N)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)

![ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate](/img/structure/B2839002.png)

![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2839005.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)

![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)

![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)